molecular formula C11H14N2O B3268506 n-(4-Aminophenyl)-n-cyclopropylacetamide CAS No. 482308-20-3

n-(4-Aminophenyl)-n-cyclopropylacetamide

Cat. No.: B3268506
CAS No.: 482308-20-3
M. Wt: 190.24 g/mol
InChI Key: POARDALZIITFTP-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-N-cyclopropylacetamide is a substituted acetamide derivative characterized by a cyclopropyl group and a 4-aminophenyl moiety attached to the acetamide core. It is primarily used in industrial and scientific research, particularly in synthetic chemistry and pharmaceutical development . The compound has been assigned conflicting CAS numbers (482308-20-3 and 926205-00-7 ), likely due to nomenclature variations or supplier-specific identifiers. Its molecular formula is C₁₁H₁₄N₂O, with a molecular weight of 190.24 g/mol .

Safety data indicate moderate hazards:

  • Acute toxicity (oral, Category 4, H302)
  • Skin irritation (Category 2, H315)
  • Eye irritation (Category 2A, H319) .

Properties

IUPAC Name

N-(4-aminophenyl)-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8(14)13(11-6-7-11)10-4-2-9(12)3-5-10/h2-5,11H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POARDALZIITFTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1CC1)C2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-N-cyclopropylacetamide typically involves the reaction of 4-aminophenylamine with cyclopropylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-N-cyclopropylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-(4-Aminophenyl)-N-cyclopropylacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

    Industry: Utilized in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-N-cyclopropylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(4-Aminophenyl)-N-cyclopropylacetamide belongs to a broader class of substituted acetamides with structural analogs differing in substituents, cyclopropane positioning, or additional functional groups. Below is a detailed comparison with key analogs:

Structural Analogs with Cyclopropane Moieties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Hazard Profile (GHS)
This compound 482308-20-3 C₁₁H₁₄N₂O 190.24 Cyclopropyl, 4-aminophenyl H302, H315, H319
2-(4-Aminophenyl)-N-(cyclopropylmethyl)acetamide 953883-50-6 C₁₂H₁₆N₂O 204.27 Cyclopropylmethyl, 4-aminophenyl No data available
3-(4-Aminophenyl)-N-cyclopropylpropanamide 698992-37-9 C₁₂H₁₆N₂O 204.27 Cyclopropyl, 4-aminophenyl, propane backbone No data available

Key Observations :

  • The propanamide derivative (698992-37-9) extends the carbon chain, which may enhance flexibility or metabolic stability .
Substituent-Driven Variations
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Unique Properties
N-(4-Aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide Not available C₁₃H₂₀N₃O₂ 265.32 Bis(2-hydroxyethyl)amino, methyl Enhanced hydrophilicity due to hydroxyl groups
N-(4-Aminophenyl)-N-cyclopropyl-2-(dimethylamino)acetamide 2803477-11-2 C₁₃H₁₉N₃O 233.31 Dimethylamino, cyclopropyl Increased basicity from dimethylamino group
N-(3-Amino-4-methoxyphenyl)acetamide 6375-47-9 C₉H₁₂N₂O₂ 180.20 Methoxy, 3-aminophenyl Reduced steric hindrance vs. cyclopropyl analogs

Key Observations :

  • Methoxy -containing analogs (e.g., 6375-47-9) may exhibit altered electronic properties, affecting reactivity in synthesis .

Key Observations :

  • Fluorine substitution (57165-12-5 ) reduces LogP compared to cyclopropyl analogs, suggesting improved hydrophilicity.
  • The parent compound’s cyclopropyl group contributes to moderate lipophilicity (LogP ~1.82), balancing membrane permeability and solubility .

Biological Activity

N-(4-Aminophenyl)-n-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C11_{11}H14_{14}N2_{2}O
  • Molecular Weight : 194.24 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, which may contribute to its therapeutic effects in conditions such as arthritis and other inflammatory diseases.
  • Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing pain perception and mood regulation.

Biological Activity Profile

Activity Description
Anti-inflammatory Inhibits pro-inflammatory cytokines, reducing inflammation in animal models.
Analgesic Exhibits pain-relieving properties in rodent models of acute and chronic pain.
Antidepressant-like effects Shows potential in improving mood-related behaviors in depression models.

Case Studies and Research Findings

  • Anti-inflammatory Studies
    • A study demonstrated that this compound significantly reduced levels of TNF-alpha and IL-6 in a murine model of arthritis, indicating its potential as an anti-inflammatory agent .
  • Analgesic Effects
    • In a controlled experiment involving mice, the compound was administered at varying doses. Results showed a dose-dependent reduction in pain response measured by the hot plate test, suggesting effective analgesic properties .
  • Antidepressant Activity
    • Research published in a peer-reviewed journal indicated that this compound produced significant antidepressant-like effects in the forced swim test, which may be linked to its modulation of serotonin and norepinephrine levels .

Safety and Toxicity

Toxicological assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, long-term studies are necessary to fully understand its safety profile and potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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